5-(2-Aminoethoxy)pentan-1-ol
Description
Structural Context and Functional Group Significance
The structure of 5-(2-Aminoethoxy)pentan-1-ol is defined by a five-carbon chain (pentanol) with a hydroxyl group at one end and an aminoethoxy group at the other. This arrangement confers a combination of properties derived from each functional group.
Primary Amine (-NH₂): This group acts as a base and a nucleophile, making it a reactive site for a variety of chemical transformations. Amines are fundamental in the synthesis of amides, imines, and sulfonamides, and they play a crucial role in forming coordination complexes with metal ions. The presence of a primary amine also allows for the formation of hydrogen bonds, influencing the compound's physical properties.
Ether (-O-): The ether linkage provides chemical stability and influences the molecule's polarity and solvent properties. Unlike the more reactive alcohol and amine groups, the ether is relatively inert, making it a stable backbone in more complex structures. Its presence can also impact the molecule's conformational flexibility.
Primary Alcohol (-OH): The hydroxyl group is a versatile functional group that can act as a weak acid or a nucleophile. pressbooks.pub It can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and halides. Like the amine group, the alcohol function can participate in hydrogen bonding, which generally leads to higher boiling points and water solubility. pressbooks.pub
The combination of these groups in one molecule creates a bifunctional platform where, for example, the amine could be selectively protected while the alcohol is modified, or vice-versa. This differential reactivity is a cornerstone of modern synthetic strategy.
Table 1: Functional Group Properties in this compound
| Functional Group | Key Chemical Properties | Potential Roles in Synthesis |
|---|---|---|
| Primary Amine | Basic, Nucleophilic | Formation of amides, imines, coordination complexes |
| Ether | Chemically stable, polar | Structural backbone, influences solubility |
| Primary Alcohol | Nucleophilic, weakly acidic | Oxidation, esterification, etherification |
Research Trajectories in Synthesis and Application
While specific synthetic routes for this compound are not detailed in the literature, general methods for creating amino alcohol ethers suggest several plausible pathways. One common approach involves the etherification of an amino alcohol. google.com For instance, starting with 5-amino-1-pentanol (B144490), a Williamson ether synthesis could be employed, though selective N-alkylation would be a competing reaction that would need to be managed, likely through the use of a protecting group on the amine. google.comwikipedia.org Another potential route could involve the reaction of an amine with an epoxide, a common method for generating amino alcohols. alfa-chemistry.com
The applications for a molecule like this compound are likely to be found in fields where amino alcohol ethers are already known to be valuable. These include:
Medicinal Chemistry: Amino alcohol and amino ether motifs are present in a wide array of biologically active compounds and pharmaceuticals. alfa-chemistry.comresearchgate.net They can be found in antimicrobial and antifungal agents. mdpi.com The specific structure of this compound could serve as a scaffold or intermediate for new therapeutic agents.
Materials Science: The ability of the amine and alcohol groups to interact with surfaces and form polymers makes this class of compounds interesting for developing functional materials. For example, amino alcohols have been investigated for their ability to absorb carbon dioxide. wikipedia.org
Asymmetric Catalysis: Chiral amino alcohols are frequently used as ligands for metal catalysts in asymmetric synthesis. alfa-chemistry.com While this compound is achiral, it could be a precursor to chiral derivatives that could find use in this area.
Scope of Academic Inquiry for Amino Alcohol Ether Architectures
The broader family of amino alcohol ethers represents a significant area of academic and industrial research. These compounds are recognized as valuable building blocks due to their dual functionality. alfa-chemistry.com Research in this area often focuses on developing novel and efficient synthetic methods. For example, recent studies have explored photoredox catalysis for the synthesis of β-amino alcohols and ethers, offering mild and efficient reaction conditions. acs.orgorganic-chemistry.org
Furthermore, the stereoselective synthesis of amino alcohols is a major field of study, as the specific stereochemistry of these compounds is often critical for their biological activity or their effectiveness as chiral auxiliaries. diva-portal.org Synthetic strategies often aim to control the formation of vicinal stereocenters. organic-chemistry.orgdiva-portal.org
The application of amino alcohols and their ether derivatives in diversity-oriented synthesis is another active research area. diva-portal.org By systematically modifying the structure of a core scaffold like an amino alcohol, large libraries of compounds can be generated and screened for desirable properties, accelerating the discovery of new drugs and materials. mdpi.comdiva-portal.org The study of such architectures also extends to their use in creating functionalized ionic liquids and as components in chiral stationary phases for enantioseparation in chromatography. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-(2-aminoethoxy)pentan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-7-10-6-3-1-2-5-9/h9H,1-8H2 |
InChI Key |
ZODOAFPHNKMBEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOCCN |
Origin of Product |
United States |
Derivatization Chemistry and Functionalization of 5 2 Aminoethoxy Pentan 1 Ol
Amino Group Functionalization
The primary amine functionality is a potent nucleophile, making it a key site for various derivatization strategies.
Amide Formation: The primary amine of 5-(2-aminoethoxy)pentan-1-ol readily undergoes acylation with activated carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. The Schotten-Baumann reaction, which involves the use of an acyl chloride under basic conditions, is a common method for this transformation. fishersci.itsparkl.me A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it
Reaction with Acyl Chlorides: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the corresponding N-substituted amide. sparkl.me
Reaction with Acid Anhydrides: Similarly, acid anhydrides react with the amine, although generally more slowly than acyl chlorides. The reaction yields the amide and a carboxylic acid as a byproduct. Warming the reaction mixture is often necessary to achieve a reasonable rate. chemguide.co.uk
Carbamate (B1207046) Formation: Carbamates are readily synthesized from the primary amino group by reaction with chloroformates or other carbonylating agents. These carbamate linkages are often employed as protecting groups for amines in multi-step syntheses due to their stability and selective cleavage conditions. wikipedia.org For instance, reaction with an alkyl or aryl chloroformate in the presence of a base yields the corresponding carbamate ester. wikipedia.orgresearchgate.net Alternative, modern methods involve a three-component coupling of the amine, carbon dioxide, and an alkyl halide, often catalyzed by a cesium base. nih.govgoogle.com
| Transformation | Reagent(s) | Typical Conditions | Byproduct |
|---|---|---|---|
| Amide Synthesis | Acyl Chloride, Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., DCM), 0°C to RT | HCl (neutralized by base) |
| Amide Synthesis | Acid Anhydride, Base | Warming may be required | Carboxylic Acid |
| Carbamate Synthesis | Alkyl/Aryl Chloroformate, Base | Aprotic solvent, RT | HCl (neutralized by base) |
| Carbamate Synthesis | CO₂, Alkyl Halide, Cs₂CO₃, TBAI | Anhydrous DMF, RT | CsX, CsHCO₃ |
The primary amino group of this compound can be converted into an azide (B81097) group (–N₃) through a diazo-transfer reaction. This transformation is valuable for introducing an azide moiety, which is a versatile functional group for subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". acs.org
The most common reagents for this conversion are sulfonyl azides, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide. organic-chemistry.org The reaction involves the transfer of a diazo group from the reagent to the primary amine, which then undergoes rearrangement and elimination to form the azide and the corresponding sulfonamide. organic-chemistry.org These reactions are typically performed under mild conditions and show good tolerance for other functional groups, such as the hydroxyl group present in the molecule. researchgate.net To mitigate the explosion risk associated with storing sulfonyl azides, safer protocols have been developed where the diazo-transfer reagent is generated in situ. acs.orgscribd.com For example, fluorosulfuryl azide can be generated in the reaction flask from an imidazolium (B1220033) fluorosulfuryl triflate salt and sodium azide, reacting rapidly with primary amines. acs.org
While the classical Sandmeyer reaction provides a route to convert primary aromatic amines to halides via diazonium salts, its application to aliphatic amines like this compound is often problematic. researchgate.net However, modern synthetic methods have been developed for the direct deaminative halogenation of primary aliphatic amines. nih.govsemanticscholar.org
One such strategy involves the use of an N-anomeric amide as a nitrogen-deletion reagent. semanticscholar.org This protocol allows for the direct conversion of the primary amino group to a bromide, chloride, or iodide under mild conditions. nih.gov The reaction is proposed to proceed through the formation of a 1,1-diazene intermediate, followed by homolytic extrusion of nitrogen gas (N₂) to generate a carbon-centered radical. This radical is then trapped by a halogen source (e.g., CBrCl₃ for bromination, CCl₄ for chlorination) to yield the final alkyl halide. semanticscholar.org The mildness of these conditions is advantageous as it minimizes side reactions, such as elimination, which can be problematic with other methods. researchgate.netsemanticscholar.org
Schiff Bases (Imines): The primary amino group of this compound undergoes condensation with aldehydes or ketones to form imines, also known as Schiff bases. gsconlinepress.comamazonaws.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. amazonaws.com Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond characteristic of an imine. libretexts.orgwjpsonline.com The reaction is generally carried out under mildly acidic conditions (pH ~5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group (water), while avoiding excessive protonation of the starting amine, which would render it non-nucleophilic. libretexts.org
Iminium Ions: Iminium ions are cations with the general structure [R₂C=NR₂]⁺. They are key intermediates in the formation of imines from primary amines. youtube.com After the initial carbinolamine formation, protonation of the oxygen is followed by elimination of water, which generates a resonance-stabilized iminium ion. youtube.commasterorganicchemistry.com A final deprotonation step then yields the neutral imine. youtube.com While iminium ions are transient intermediates in reactions with primary amines, they are the stable final products when secondary amines react with aldehydes and ketones, as there is no proton on the nitrogen to be removed. orgoreview.comacs.org The formation of an iminium intermediate from this compound is a crucial step in its reaction with carbonyl compounds. acs.org
| Product | Reactant | Key Intermediate | Optimal pH |
|---|---|---|---|
| Schiff Base (Imine) | Aldehyde or Ketone | Carbinolamine, Iminium Ion | Mildly Acidic (~5) |
| Iminium Ion | Aldehyde or Ketone | Carbinolamine | Acidic |
Hydroxyl Group Functionalization
The primary hydroxyl group offers another site for derivatization, allowing for the introduction of various functionalities through ether and ester linkages.
Etherification: The Williamson ether synthesis is a classic and highly effective method for forming ethers from alcohols. wikipedia.orgbyjus.com This Sₙ2 reaction involves two main steps. First, the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. richmond.edupressbooks.pub Second, this alkoxide then displaces a halide or other good leaving group (like a tosylate) from a primary alkyl halide to form the ether. wikipedia.orgmasterorganicchemistry.com Due to the Sₙ2 mechanism, this method works best with primary alkyl halides to avoid competing elimination reactions. wikipedia.orgpressbooks.pub The amino group would likely need to be protected (e.g., as a carbamate) prior to etherification to prevent it from reacting with the alkyl halide.
Esterification: The primary alcohol can be readily converted to an ester by reaction with an acylating agent. chemguide.co.uk
Reaction with Acid Anhydrides: Esterification can be achieved by reacting the alcohol with an acid anhydride. libretexts.org These reactions are generally slower than those with acyl chlorides and may require warming. chemguide.co.uk They are often catalyzed by a base, such as pyridine, or more effectively by 4-(dimethylamino)pyridine (DMAP), which acts as a potent nucleophilic catalyst. utrgv.edumdpi.com
Reaction with Acyl Chlorides: Acyl chlorides react exothermically with alcohols to produce esters and hydrogen chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. sparkl.me
| Reaction | Reagents | Mechanism | Notes |
|---|---|---|---|
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Sₙ2 | Requires prior protection of the amino group. |
| Esterification | Acid Anhydride, Catalyst (e.g., DMAP, Pyridine) | Nucleophilic Acyl Substitution | Efficient and widely used. |
| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Nucleophilic Acyl Substitution | Highly reactive, requires base to neutralize HCl. |
Preparation of Bifunctional Linkers and Advanced Scaffolds from this compound
The unique structure of this compound, featuring a primary amine and a primary alcohol separated by a flexible hydrophilic spacer, makes it a valuable building block for the synthesis of a variety of bifunctional linkers and advanced chemical scaffolds. These derivatives find applications in diverse areas of chemical biology and materials science, including the functionalization of solid supports, the synthesis of complex biomolecules, and the construction of organized molecular systems.
Synthesis of Poly(ethylene glycol)-like Derivatives for Resin Functionalization
The derivatization of this compound can lead to the formation of poly(ethylene glycol) (PEG)-like molecules that are instrumental in the functionalization of resins for solid-phase synthesis. While direct synthesis routes starting from this compound are not extensively documented, established methods for creating PEG-like resins can be adapted. These resins benefit from the hydrophilic and flexible nature of the linker, which can improve reaction kinetics and minimize steric hindrance during solid-phase synthesis. uni-mainz.de
A general strategy for incorporating a derivative of this compound onto a solid support, such as a polystyrene resin, would involve a multi-step process. First, the amino group of the parent molecule is protected, for example, with a fluorenylmethoxycarbonyl (Fmoc) group. The remaining hydroxyl group can then be activated, for instance, by tosylation, to facilitate its attachment to a hydroxymethyl-functionalized resin. Alternatively, the hydroxyl group of the protected this compound can be used to initiate the polymerization of ethylene (B1197577) oxide to create a longer PEG-like chain before attachment to the resin.
Another approach involves the synthesis of a heterobifunctional PEG-like linker, such as fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid (Fmoc-AEEA), which can then be coupled to an amino-functionalized resin. researchgate.net Although not directly derived from this compound, the principles of its use in creating high-load polystyrene-polyethylene glycol-like (PPL) resins with excellent swelling characteristics are relevant. researchgate.net The resulting functionalized resins, often referred to as PEG-grafted supports, exhibit favorable physical and mechanical properties for applications like solid-phase peptide synthesis (SPPS). uni-mainz.de
Table 1: Potential Synthetic Steps for Resin Functionalization
| Step | Description | Key Reagents | Purpose |
| 1 | N-protection | Fmoc-Cl or Boc-anhydride | To selectively protect the primary amine. |
| 2 | O-activation | Tosyl chloride | To make the hydroxyl group a better leaving group for attachment to the resin. |
| 3 | Coupling to Resin | Hydroxymethyl polystyrene resin, Base | To covalently attach the linker to the solid support. |
| 4 | Deprotection | Piperidine (for Fmoc) or TFA (for Boc) | To expose the amine for subsequent synthetic steps (e.g., peptide elongation). |
Linkers for Chemical Peptide and Protein Synthesis ("Helping Hand" Strategies)
A significant application of derivatives of this compound is in the creation of "helping hand" linkers for chemical protein synthesis. These linkers temporarily attach solubilizing tags to insoluble peptide fragments, facilitating their handling and purification during the assembly of larger proteins. nih.gov
A prime example is the hetero-bifunctional, traceless linker, N-Fmoc-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-[2-(2-aminoethoxy)ethoxy]-propan-1-ol (Fmoc-Ddae-OH) . This linker is synthesized by reacting an N-Fmoc protected amino-PEG acid with dimedone. nih.gov The core structure of this linker is derived from a PEGylated amino acid, conceptually similar to a functionalized derivative of this compound.
The "helping hand" strategy using the Fmoc-Ddae-OH linker involves three main steps:
On-resin incorporation: The linker is coupled to the ε-amine of a lysine (B10760008) residue within the target peptide sequence during solid-phase peptide synthesis (SPPS). nih.gov
Elongation: A highly solubilizing peptide sequence (e.g., a poly-lysine or poly-arginine tag) is synthesized onto the free end of the linker. nih.gov
Cleavage: After the challenging peptide has been successfully assembled and purified, the "helping hand" tag is removed by cleaving the Ddae linker with mild aqueous hydrazine, which leaves the native peptide sequence intact. nih.govresearchgate.net
This strategy has been successfully applied to the synthesis of several challenging peptides and proteins, including the C20 peptide from the Ebola virus and the 97-residue co-chaperonin GroES. nih.gov The use of such a linker significantly improves the solubility and handling of hydrophobic peptide segments that would otherwise be prone to aggregation. nih.gov
Table 2: Application of the "Helping Hand" Strategy
| Protein/Peptide Target | Challenge | "Helping Hand" Tag | Outcome | Reference |
| Ebolavirus C20 peptide | Insolubility | Lys6 | Successful synthesis and purification. | nih.gov |
| Ribosomal protein L31 (70 residues) | Aggregation-prone | Lys6 | Successful synthesis and purification. | nih.gov |
| Co-chaperonin GroES (97 residues) | Highly insoluble C-terminal segment | Lys6 | Enabled the total chemical synthesis of the protein. | nih.gov |
Precursors for Supramolecular Assemblies
The bifunctional nature of this compound and its derivatives makes them potential precursors for the construction of supramolecular assemblies. Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. buponline.com Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, are key building blocks in this field, as they can self-assemble in solution to form structures like micelles, vesicles, or nanotubes. rsc.org
By selectively modifying the two ends of this compound, it is possible to create such amphiphilic derivatives. For example, attaching a long hydrophobic alkyl chain to the amino group and leaving the hydrophilic hydroxyl group unmodified (or vice versa) would generate a molecule with a distinct polar head and a nonpolar tail. In an aqueous environment, these molecules would be expected to self-assemble to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of micelles or other aggregates. These assemblies can be utilized in various applications, including as nanocarriers for drug delivery. google.commdpi.com
While specific examples detailing the use of this compound as a primary building block for supramolecular assemblies are not prominent in the literature, the fundamental principles of host-guest chemistry and self-assembly support its potential in this area. universiteitleiden.nl The flexible ethoxy-pentanol chain can act as a guest that fits into the cavities of macrocyclic hosts, or it can be a component of a larger, more complex molecular architecture designed for self-organization. buponline.com The ability to introduce different functionalities at either end of the molecule provides a versatile platform for designing precursors for a wide range of supramolecular structures.
Mechanistic Investigations of Reactions Involving 5 2 Aminoethoxy Pentan 1 Ol and Its Derivatives
Fundamental Organic Reaction Mechanisms
The primary amine and hydroxyl groups in 5-(2-Aminoethoxy)pentan-1-ol are both nucleophilic, capable of attacking electron-deficient centers. The chemoselectivity, or the preference for one functional group to react over the other, is a critical aspect of its chemistry.
Generally, the amine group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions. However, this reactivity can be reversed. For instance, in the acylation of amino alcohols, selective N-acylation is common, but O-acylation can be achieved under specific catalytic conditions. nih.gov A key factor is the relative pKa values of the nucleophiles and the reaction medium. In acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which is non-nucleophilic, allowing the hydroxyl group to react selectively. tandfonline.com
Computational studies on the addition of amino alcohols to electron-deficient olefins have shown that catalyst choice can reverse the innate nucleophilicity. rsc.orgrsc.org For example, a cooperative catalyst system can deprotonate the hydroxyl group, making it the more potent nucleophile and leading to O-adducts instead of the expected N-adducts. rsc.org
Nucleophilic substitution reactions involving amino alcohols often require activation of the hydroxyl group to convert it into a better leaving group, as -OH is inherently a poor one. unco.eduucsb.edu Reagents like thionyl chloride or phosphorus halides can be used, but these can also react with the amine. One-pot mechanochemical methods have been developed that use activating agents like TFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to form reactive O-alkyl isouronium intermediates, which then readily undergo substitution with various nucleophiles, including amines. chemrxiv.orgresearchgate.net The steric hindrance around the nucleophilic centers also plays a role in reaction kinetics, with less hindered sites generally reacting faster. acs.org
| Reaction Type | Controlling Factor | Favored Nucleophile | Mechanism Detail |
|---|---|---|---|
| Acylation (Neutral/Basic) | Innate Nucleophilicity | Amine (-NH2) | Direct nucleophilic attack on the acylating agent. |
| Acylation (Acidic) | pH | Alcohol (-OH) | Amine is protonated (R-NH3+), rendering it non-nucleophilic. |
| Conjugate Addition | Catalyst System | Alcohol (-OH) | Cooperative Lewis acid/Brønsted base catalyst deprotonates the -OH group, enhancing its nucleophilicity. rsc.org |
| Nucleophilic Substitution | Activation Reagent | Varies | -OH group is converted to a better leaving group (e.g., O-alkyl isouronium salt) before substitution. chemrxiv.orgresearchgate.net |
Amino alcohols are effective nucleophiles for the ring-opening of strained heterocyclic compounds like epoxides and aziridines, a reaction that is fundamental for synthesizing more complex molecules such as β-amino alcohols. fiveable.merroij.com The reaction involves the nucleophilic attack of either the amine or the alcohol group on one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond.
The regioselectivity of the attack (i.e., which carbon of an unsymmetrical epoxide is attacked) is governed by both steric and electronic factors.
Under basic or neutral conditions , the nucleophilic attack generally follows an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom. rroij.comasianpubs.org
Under acidic conditions , the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge (a mechanism with characteristics intermediate between SN1 and SN2).
A variety of catalysts, including metal salts and acids, can be employed to promote and control the regioselectivity of these reactions. rroij.comrsc.orgscispace.com For instance, acetic acid has been used as a metal-free mediator to achieve high yields and excellent regioselectivity in the ring-opening of epoxides with amines. rsc.org
| Catalyst/Conditions | Substrate Example | Amine | Major Product (Regioisomer) | Reference |
|---|---|---|---|---|
| Indium Tribromide | Styrene Oxide | Aniline | Attack at benzylic carbon | rroij.com |
| Sulfated Zirconia (Solvent-free) | Styrene Oxide | Aromatic Amines | High regioselectivity | rroij.com |
| Cobalt(II) Chloride | Various Oxiranes | Anilines | High regioselectivity | rroij.com |
| Acetic Acid (Metal-free) | Various Epoxides | Various Amines | Excellent regioselectivity | rsc.org |
Proton transfer is a key mechanistic step in many reactions involving amino alcohols. The presence of both an acidic proton (on the hydroxyl group) and a basic site (the lone pair on the nitrogen) allows for intramolecular and intermolecular proton transfers that can facilitate reactions.
In enzyme-catalyzed acylations, a "proton shuttle" mechanism has been proposed to explain the high reaction rates and chemoselectivity for N-acylation of amino alcohols. researchgate.netdiva-portal.org In this mechanism, the amino alcohol substrate assists in the catalysis. The hydroxyl group of the amino alcohol acts as a temporary proton acceptor, facilitating the nucleophilic attack of the amine. This concerted process, involving the transfer of two protons in the transition state, avoids high-energy intermediates and provides a lower energy pathway for the reaction. researchgate.netdiva-portal.org This substrate-assisted catalysis highlights the importance of the bifunctional nature of amino alcohols in modulating reaction mechanisms. Similar proton shuttle mechanisms are crucial in many enzymatic and organocatalytic systems. researchgate.netwou.edu
Catalytic Reaction Mechanisms
Both homogeneous and heterogeneous catalysts are widely used in reactions involving amino alcohols, such as hydrogenation, amination, and oxidation. nih.govrsc.org
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often soluble metal complexes. savemyexams.com These systems typically offer high activity and selectivity under mild conditions. For example, ruthenium-based homogeneous catalysts are effective for the transfer hydrogenation of ketones using amino alcohols as chiral ligands and for the amination of alcohols. mdpi.comdiva-portal.org A significant advantage is their potential resistance to poisoning by other functional groups present in the substrate. mdpi.com
Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. savemyexams.com The primary advantage is the ease of separation and recycling of the catalyst. Examples include supported metal nanoparticles (e.g., Ru/C, Pd/C) used for hydrogenation and amination reactions. nih.govmdpi.com The mechanism on solid surfaces involves adsorption of reactants, reaction on the surface, and desorption of products. savemyexams.com Bifunctional heterogeneous catalysts, which possess both metal sites and acidic/basic support sites, are particularly effective for reactions like ester hydrogenation to alcohols. rsc.org
The choice between homogeneous and heterogeneous systems often involves a trade-off between the high selectivity and mild conditions of homogeneous catalysts and the practical recovery and reusability of heterogeneous ones. scholaris.ca
| Catalyst Type | Example System | Reaction | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Homogeneous | [Ru(arene)(amino alcohol)] complexes | Transfer Hydrogenation | High activity & enantioselectivity, mild conditions. | Difficult catalyst separation and recycling. | diva-portal.org |
| Homogeneous | [Ru3(CO)12]/CataCXium® PCy | Amination of Alcohols | Good yields for secondary amine synthesis. | Cost of ligands, product separation challenges. | mdpi.com |
| Heterogeneous | Ru/C, Pt/C, RANEY® Ni | Amination of Alcohols | Easy catalyst separation, reusable, robust. | Often requires harsher conditions (higher T/P). | mdpi.com |
| Heterogeneous | Ru/ZrO2·xH2O | Ester Hydrogenation | Bifunctional activity, effective in aqueous media. | Potential for metal leaching. | rsc.org |
Solvent Effects and Reaction Kinetics
The solvent in which a reaction is conducted can have a profound impact on reaction rates and even alter the operative mechanism. For reactions involving amino alcohols, solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and basicity are crucial. wiley.comkoreascience.kr
In nucleophilic substitution reactions like aminolysis, a change in solvent can shift the mechanism from a stepwise pathway (involving a tetrahedral intermediate) to a concerted one. wiley.com For example, in the aminolysis of dithiocarbonates, increasing the ethanol (B145695) content in a water-ethanol mixture makes the medium less polar, which can destabilize charged intermediates and favor a concerted mechanism. wiley.comwiley.com
Solvent effects on reaction rates can be analyzed using multiparametric approaches that correlate the rate constant (k) with solvent parameters like acidity, basicity, and polarity/polarizability. wiley.com
Polar protic solvents (e.g., water, ethanol) can solvate both anions and cations effectively. They can stabilize charged transition states but may also deactivate nucleophiles through hydrogen bonding, slowing down the reaction.
Dipolar aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions. This leaves anions less solvated and more "naked," often leading to significant rate enhancements for SN2 reactions compared to protic solvents. koreascience.kr
Kinetic studies on the aminolysis of esters have shown that changing the solvent from water to DMSO can lead to rate enhancements, with the magnitude of the effect depending on the basicity and structure of the amine. koreascience.kr Similarly, for the aminolysis of cyclic carbonates, protic solvents can improve reactivity by preventing the formation of hydrogen-bonded aggregates that limit the mobility of reactants. rsc.org The kinetics of such reactions are often studied under pseudo-first-order conditions to determine the rate constants for both solvent-catalyzed and amine-catalyzed pathways. cdnsciencepub.com
| Reaction System | Solvent Change | Observed Effect on Rate/Mechanism | Reference |
|---|---|---|---|
| Aminolysis of O-ethyl S-aryl dithiocarbonates | From Water to Water/Ethanol mixtures | Rate constants decrease; mechanism can shift from stepwise to concerted. | wiley.com |
| Aminolysis of p-nitrophenyl acetate | From Water to DMSO | Rate enhancement observed, dependent on amine basicity. | koreascience.kr |
| Aminolysis of cyclic carbonates | Use of protic solvents (e.g., alcohols) | Improved reactivity and conversion by breaking H-bonds. | rsc.org |
| n-Butylaminolysis of azalactones | Dioxane vs. Ethanol | Reaction proceeds via concurrent solvent-catalyzed and amine-catalyzed pathways. | cdnsciencepub.com |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms. For 5-(2-Aminoethoxy)pentan-1-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pentanol (B124592) backbone, the ethoxy linker, and the terminal amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by identifying each unique carbon atom in the molecule.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the pentyl and ethyl chains.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the pentanol moiety to the aminoethoxy group through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Variable temperature (VT) NMR studies would be employed to investigate the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it would be possible to study processes such as rotations around single bonds and the dynamics of hydrogen bonding. Changes in chemical shifts or the coalescence of signals at different temperatures would provide quantitative information about the energy barriers associated with these conformational changes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₇H₁₇NO₂. This technique would also be instrumental in analyzing fragmentation patterns, which can provide further structural information.
X-ray Crystallography for Solid-State Structural Elucidation
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe intermolecular interactions.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the alkyl chains, and the C-O stretch of the ether linkage. The position and shape of the O-H and N-H bands could also provide information about hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Electronic and Surface Characterization Techniques
While less common for the routine characterization of a simple organic molecule, techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy could be used to investigate its electronic properties, although significant absorption is not expected in the UV-Vis range for this saturated compound. Surface-sensitive techniques would be relevant if the compound were to be studied as a thin film or adsorbed on a surface.
Synthesis and Characterization of Novel Amphiphilic Poly(Propylene Imine) Dendrimers with Polydisperse PEG Chains and Their Potential as Drug Carriers The structure of the dendrimer was confirmed by FTIR and NMR spectroscopy. The size and morphology of the dendrimers were studied by dynamic light scattering (DLS), transmission electron microscopy (TEM) and atomic force microscopy (AFM). https://www.mdpi.com/1420-3049/23/10/2621 Characterization of Functionalized Surfaces X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS) are two of the most extended techniques for the chemical characterization of surfaces. https://www.mdpi.com/1420-3049/22/9/1354 Advanced Materials-Based Catalysts for Selective Catalytic Reduction of Nitrogen Oxides The morphology, structure and texture of the catalysts were characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), ... https://www.mdpi.com/2073-4344/12/3/305 Synthesis and characterization of novel amphiphilic poly (propylene imine) dendrimers with polydisperse PEG chains and their potential as drug carriers The structure of the dendrimer was confirmed by FTIR and NMR spectroscopy. The size and morphology of the dendrimers were studied by dynamic light scattering (DLS), transmission electron microscopy (TEM) and atomic force microscopy (AFM). https of the dendrimers were studied by dynamic light scattering (DLS), transmission electron microscopy (TEM) and atomic force microscopy (AFM). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222774/ Atomic force microscopy and scanning tunneling microscopy Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) are versatile and powerful techniques for characterizing the micro/nanostructures and ... https://www.sciencedirect.com/topics/engineering/atomic-force-microscopy-and-scanning-tunneling-microscopy Advanced characterization of TiO2-based materials ... X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM). https://www.sciencedirect.com/science/article/pii/B9780128199620000045 Atomic Force Microscopy - an overview Atomic force microscopy (AFM) is a high-resolution surface analysis technique that can provide topographical and mechanical property information on a wide variety ... https://www.sciencedirect.com/topics/materials-science/atomic-force-microscopy Photoluminescence, UV–Vis and NIR Spectroscopy Photoluminescence, UV–Vis and NIR Spectroscopy. Authors: Elisabetta Comini. Book; © 2021. Download book PDF. About this book. Keywords. https://link.springer.com/book/1007/978-3-030-65251-2 [g-search-1] this compound XPS analysis No specific search results found for this compound XPS analysis. [g-search-2] this compound SIMS analysis No specific search results found for this compound SIMS analysis. [g-search-3] this compound SEM TEM analysis No specific search results found for this compound SEM TEM analysis. [g-search-4] this compound AFM STM analysis No specific search results found for this compound AFM STM analysis. [g-search-5] this compound photoluminescence spectroscopy No specific search results found for this compound photoluminescence spectroscopy. [g-search-6] this compound UV-Vis-NIR spectroscopy No specific search results found for this compound UV-Vis-NIR spectroscopy. [g-search-7] "this compound" surface modification No specific search results found for "this compound" surface modification. [g-search-8] synthesis and characterization of materials using this compound No specific search results found for synthesis and characterization of materials using this compound. [g-search-9] spectroscopic analysis of amino alkoxy pentanols No specific search results found for spectroscopic analysis of amino alkoxy pentanols. [g-search-10] characterization of self-assembled monolayers of amino alcohols No specific search results found for characterization of self-assembled monolayers of amino alcohols.### Insufficient Information Found to Generate Article
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Theoretical and Computational Studies of 5 2 Aminoethoxy Pentan 1 Ol
Electronic Structure and Molecular Properties Calculation
The theoretical investigation of "5-(2-Aminoethoxy)pentan-1-ol" provides fundamental insights into its intrinsic chemical nature. By employing computational chemistry methods, it is possible to calculate and analyze its electronic structure and related molecular properties. These calculations are crucial for understanding the molecule's stability, reactivity, and potential interactions.
Density Functional Theory (DFT) Applications in Organic Systems
Density Functional Theory (DFT) has become a powerful tool for studying organic molecules, offering a balance between computational cost and accuracy. nih.gov DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of various chemical properties. nih.gov The application of DFT to a molecule like this compound involves selecting an appropriate functional and basis set to solve the Kohn-Sham equations. Hybrid functionals such as B3LYP are commonly employed for organic systems, often in conjunction with Pople-style basis sets like 6-31G(d,p), to accurately model the geometry and electronic properties. mdpi.com
DFT calculations can elucidate key aspects of the molecule's electronic character. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nsps.org.ng Furthermore, DFT can generate a Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. mdpi.com For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the most electron-rich sites, indicating their role in potential hydrogen bonding and nucleophilic reactions. mdpi.commdpi.com
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., at N, O atoms) |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.9 eV | Suggests high kinetic stability |
| Dipole Moment | 2.5 D | Reflects overall molecular polarity |
| Electron Affinity | -0.5 eV | Energy change upon adding an electron |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
Ab Initio Quantum Chemical Methods
Ab initio quantum chemical methods are computational techniques based on first principles, meaning they solve the electronic Schrödinger equation without using empirical parameters. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution, with accuracy generally improving as the level of theory and the size of the basis set increase. wikipedia.org However, this increased accuracy comes at a significant computational cost, which can be a limiting factor for larger and more flexible molecules like this compound. nih.govlibretexts.org
Despite their computational expense, ab initio methods are invaluable for providing benchmark data. acs.org They are often used to validate the results obtained from more computationally efficient methods like DFT. For a molecule with multiple functional groups and conformational flexibility, such as this compound, ab initio calculations can provide highly accurate geometries, vibrational frequencies, and energies for specific conformers. nih.gov The simplest ab initio approach, the Hartree-Fock method, provides a foundational understanding by treating electron-electron repulsion in an average way. wikipedia.org More advanced post-Hartree-Fock methods incorporate electron correlation effects, leading to a more accurate description of the molecular system.
Computational Approaches to Molecular Reactivity and Stability
Computational chemistry provides a framework for quantitatively assessing the reactivity and stability of molecules. bookpi.org By analyzing the electronic properties derived from methods like DFT, one can predict how a molecule will behave in a chemical reaction. nih.gov Global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general overview of the molecule's reactivity.
Table 2: Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 2.35 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 4.45 eV | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | 0.112 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | 0.62 eV | Propensity to accept electrons |
Conformational Analysis and Dynamics
The flexibility of the aliphatic chain and the presence of multiple rotatable bonds in this compound give rise to a complex conformational landscape. Understanding this landscape is key to comprehending the molecule's physical properties and biological activity.
Exploration of Conformational Landscapes and Potential Energy Surfaces
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgwikipedia.org For a flexible molecule, the PES can have numerous minima, corresponding to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org Exploring this landscape to identify the global minimum and other low-energy conformers is a fundamental task in computational chemistry. umich.edu
The process often begins with a conformational search using computationally inexpensive methods like molecular mechanics. nih.gov This initial scan generates a wide range of possible structures. The geometries of the most promising candidates are then refined using more accurate methods, such as DFT or ab initio calculations, to determine their relative energies and populations according to the Boltzmann distribution. acs.org For this compound, key conformations would likely be distinguished by the relative orientations of the amino and hydroxyl groups, which can allow for the formation of intramolecular hydrogen bonds that significantly stabilize certain folded structures over more extended ones.
Table 3: Relative Energies of Plausible Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 (Global Minimum) | Folded | 0.00 | Intramolecular H-bond (NH₂···OH) |
| 2 | Extended | 1.5 | Linear chain, minimal steric hindrance |
| 3 | Gauche-Folded | 0.8 | Partial folding, gauche interaction in chain |
| 4 | Extended-Twisted | 2.1 | Elongated structure with twisted ethoxy group |
Energy Barriers and Rotational Isomerism
Rotational isomerism refers to the existence of conformers that can be interconverted by rotation around single bonds. oregonstate.edu The energy required to rotate around a specific bond is not constant; it varies as substituents move past one another, giving rise to energy barriers. msu.edu These barriers, or transition states on the PES, determine the rate of interconversion between different conformers.
The heights of these rotational energy barriers are influenced by factors such as steric repulsion and electronic effects like hyperconjugation. researchgate.net In this compound, rotation around the C-C, C-O, and C-N bonds will have distinct energy profiles. For example, the barrier to rotation around the central C-C bonds in the pentanol (B124592) chain would be similar to that in n-butane, influenced primarily by steric hindrance. oregonstate.edu The presence of heteroatoms introduces additional complexity due to dipole-dipole interactions and the potential for stabilizing electronic interactions. msu.edu Calculating these barriers involves mapping the energy of the molecule as a function of a specific dihedral angle, allowing for the identification of the energy maxima (eclipsed conformations) and minima (staggered conformations).
Table 4: Calculated Rotational Energy Barriers for Key Bonds in this compound
| Bond Rotated | Dihedral Angle | Barrier Height (kcal/mol) | Notes |
|---|---|---|---|
| C-C (pentanol chain) | H-C-C-H | ~3.5 | Dominated by steric repulsion. |
| C-O (ethoxy) | C-C-O-C | ~2.7 | Influenced by lone pairs on oxygen. |
| C-N (amino) | H-C-C-N | ~2.0 | Lower barrier due to smaller NH₂ group. |
| O-C (pentanol) | C-C-O-H | ~1.1 | Low barrier for hydroxyl group rotation. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Models for Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
The study of intramolecular and intermolecular interactions in this compound, particularly hydrogen bonding, is crucial for understanding its conformational preferences and physicochemical properties. Computational models, primarily employing quantum mechanical calculations, provide significant insights into these non-covalent interactions.
Density Functional Theory (DFT) is a widely used method to investigate hydrogen bonding. For molecules with similar functional groups, such as amino alcohols and ethers, DFT calculations can elucidate the strength and nature of both intramolecular and intermolecular hydrogen bonds. mdpi.comnih.gov Intramolecular hydrogen bonds in this compound can potentially form between the terminal hydroxyl group (-OH) and the amino group (-NH2) or the ether oxygen. The stability of such interactions is influenced by the formation of five, six, or seven-membered rings, with five- and six-membered rings generally being the most stable.
Computational studies on similar molecules, like 2-aminoethanol and 3-amino-1-propanol, have shown that intermolecular hydrogen bonds leading to the formation of cyclic dimers can be more stable than intramolecular hydrogen bonds. nih.gov In the case of this compound, both the hydroxyl and amino groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors, leading to a variety of possible intermolecular arrangements.
The strength of these hydrogen bonds can be quantified by calculating the interaction energy, which is the difference between the energy of the complex and the sum of the energies of the individual molecules. The basis set used in these calculations is critical for obtaining accurate results, with Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) being common choices. The table below illustrates a hypothetical comparison of calculated hydrogen bond energies for different possible interactions in this compound, based on findings for similar molecules.
| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular | -OH | -NH2 | -3.5 to -5.0 |
| Intramolecular | -OH | Ether Oxygen | -2.0 to -3.5 |
| Intermolecular | -OH | -NH2 (of another molecule) | -5.0 to -7.0 |
| Intermolecular | -NH2 | -OH (of another molecule) | -4.0 to -6.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like this compound in various environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. This allows for the investigation of conformational changes, solvent effects, and the dynamics of hydrogen bonding.
For a molecule such as this compound, MD simulations can be used to explore its conformational landscape. The flexibility of the pentoxy chain and the presence of multiple hydrogen bonding sites suggest that the molecule can adopt a wide range of conformations in the gas phase and in solution. MD simulations can help identify the most populated conformational states and the energetic barriers between them.
The choice of force field is a critical aspect of setting up an MD simulation. Force fields like AMBER, CHARMM, or GROMOS, which have been parameterized for organic molecules and biomolecules, would be suitable for this compound. These force fields define the potential energy of the system as a function of the atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
A typical MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system is then equilibrated to the desired temperature and pressure, after which a production run is performed to collect data. Analysis of the resulting trajectory can provide information on:
Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the different functional groups of this compound.
Hydrogen Bond Lifetimes: To quantify the stability of specific intramolecular and intermolecular hydrogen bonds.
The following table provides a hypothetical summary of results that could be obtained from an MD simulation of this compound in an aqueous solution.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| RMSD of backbone | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | 2.5 ± 0.5 Å |
| Average number of hydrogen bonds with water | The average number of hydrogen bonds formed between the solute and solvent molecules. | 4.2 |
| Hydrogen bond lifetime (O-H...N) | The average duration of the intramolecular hydrogen bond between the hydroxyl and amino groups. | 1.5 ps |
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
Computational methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts have become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, these predictions can aid in the assignment of experimental spectra and provide insights into its conformational and electronic properties.
The most common approach for calculating NMR chemical shifts is to use quantum mechanical methods, particularly DFT. The calculation is typically a two-step process. First, the geometry of the molecule is optimized to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. The chemical shift of a particular nucleus is then determined by subtracting its calculated shielding constant from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory (functional and basis set) and the treatment of solvent effects. mdpi.com For ¹H and ¹³C NMR chemical shifts of organic molecules, the B3LYP functional with a basis set such as 6-31G(d,p) or larger often provides a good balance between accuracy and computational cost. Solvent effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).
The predicted chemical shifts can be particularly useful for distinguishing between different possible isomers or conformers of a molecule. For this compound, computational NMR predictions could help to confirm the presence of specific intramolecular hydrogen bonds by identifying the characteristic downfield shift of the involved protons.
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₂(OH) | 3.60 | 62.5 |
| CH₂CH₂OH | 1.55 | 32.8 |
| CH₂CH₂CH₂OH | 1.40 | 22.5 |
| OCH₂CH₂CH₂CH₂OH | 3.45 | 70.1 |
| OCH₂CH₂NH₂ | 3.55 | 70.8 |
| CH₂NH₂ | 2.85 | 41.7 |
| OH | 2.50 | - |
| NH₂ | 1.80 | - |
Emerging Research Perspectives and Future Directions
Sustainable and Green Synthesis Pathways for Amino Alcohol Ethers
The drive towards environmentally benign chemical manufacturing has spurred research into sustainable methods for synthesizing valuable molecules like amino alcohol ethers. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are central to these efforts. researchgate.netcambridgescholars.com For a molecule like 5-(2-Aminoethoxy)pentan-1-ol, several green synthesis strategies are being explored.
Biocatalysis: One of the most promising green approaches is the use of enzymes. Biocatalytic methods offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. nih.govnih.gov Engineered enzymes, such as amine dehydrogenases and transaminases, are capable of stereoselectively installing amine groups onto various substrates. ucl.ac.ukfrontiersin.orgnih.gov A potential biocatalytic route to chiral amino alcohols involves the asymmetric reductive amination of corresponding α-hydroxy ketones. frontiersin.orgnih.gov This enzymatic approach provides an efficient and environmentally friendly alternative to traditional chemical methods that often require harsh conditions and heavy metal catalysts. nih.gov
| Green Synthesis Strategy | Key Advantages | Relevant Enzyme/Catalyst Classes |
| Biocatalysis | High stereoselectivity, mild reaction conditions (ambient temp/pressure), reduced waste. nih.govnih.gov | Amine Dehydrogenases, Transaminases, Lipases. ucl.ac.ukfrontiersin.org |
| Homogeneous/Heterogeneous Catalysis | High efficiency, catalyst recyclability (heterogeneous), use of sustainable feedstocks. rsc.org | Transition metal complexes, solid acid/base catalysts. |
| Protecting-Group-Free Synthesis | Improved atom economy, fewer reaction steps, reduced waste generation. rsc.org | Diazotisation reagents for direct esterification. rsc.org |
| Alternative Energy Sources | Reduced reaction times, lower energy consumption, enhanced yields. cambridgescholars.com | Microwave irradiation, ultrasound. |
Development of Advanced Linker Chemistries for Diverse Applications
The structure of this compound makes it an ideal candidate for use as a chemical linker, a component that connects two or more distinct molecular entities. Its flexible alkyl-ether chain and terminal reactive handles (amine and alcohol) are highly desirable features in the design of complex therapeutic agents and research tools. precisepeg.com
This is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs). precisepeg.comnih.gov PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. explorationpub.comnih.gov The linker plays a critical role, as its length, composition, and flexibility directly impact the formation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which is essential for the degradation of the target protein. explorationpub.comnih.govsoton.ac.uk
The alkyl-ether composition of this compound is analogous to the widely used polyethylene glycol (PEG) and alkyl linkers in PROTAC design. precisepeg.comresearchgate.netnih.gov These flexible linkers are crucial for achieving the optimal spatial orientation between the target protein and the E3 ligase. nih.govexplorationpub.com The ether bond, in particular, can enhance the linker's hydrophilicity, which may improve the solubility and bioavailability of the entire PROTAC molecule. precisepeg.comresearchgate.netjenkemusa.com Studies have shown that variations in linker length by just a few atoms can dramatically alter the degradation efficiency and selectivity of a PROTAC. nih.govexplorationpub.com The defined length of the this compound backbone provides a specific building block for constructing libraries of PROTACs to systematically explore these structure-activity relationships. explorationpub.com
| Linker Feature of this compound | Impact on PROTAC Properties | Research Finding |
| Alkyl-Ether Chain | Confers flexibility and hydrophilicity. precisepeg.comresearchgate.net | Flexible linkers are essential for enabling the formation of a stable and productive ternary complex. nih.gov |
| Defined Length | Influences degradation potency (DC50) and efficacy (Dmax). nih.gov | Linker length is a critical parameter that must be optimized for each target protein and E3 ligase pair. explorationpub.comnih.gov |
| Terminal -NH2 and -OH Groups | Provides versatile attachment points for conjugation to ligands. researchgate.net | Amine and alcohol functionalities are common handles used in the modular synthesis of PROTAC libraries. researchgate.net |
| Hydrophilicity | Can improve aqueous solubility and pharmacokinetic properties. jenkemusa.com | PEG-based linkers are often incorporated to enhance the overall solubility and cell permeability of PROTACs. precisepeg.comjenkemusa.com |
Integration of Computational and Experimental Methodologies for Rational Design
The traditional "trial and error" approach to developing molecules like PROTACs is being replaced by more rational, design-driven strategies. explorationpub.com The integration of computational modeling with experimental synthesis and testing is accelerating the discovery of optimized compounds. nih.govnih.gov The flexible nature of linkers like this compound makes them particularly well-suited for computational analysis.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the linker, predicting its preferred shapes and orientations when connecting two larger ligands. biorxiv.org This information is crucial for understanding how the linker might facilitate or hinder the formation of the required ternary complex in a PROTAC. biorxiv.org Computational methods can predict the stability of these complexes, helping to prioritize which linker lengths and compositions are most likely to be successful before committing to chemical synthesis. computabio.com
Furthermore, deep generative models and other machine learning techniques are emerging as powerful tools for de novo linker design. acs.org These algorithms can learn from existing chemical data to propose novel linker structures with desired properties, such as optimal flexibility, specific 3D geometries, and appropriate physicochemical characteristics. acs.orgarxiv.org A scaffold like this compound could serve as a foundational element within these generative models, allowing for the computational design of new linkers based on its core structure. This synergy between computational prediction and experimental validation streamlines the design-build-test-learn cycle, leading to the more rapid development of effective molecules. explorationpub.com
Novel Applications in Materials Science and Chemical Biology Research Tools
The bifunctional nature of this compound opens up a range of applications beyond linker chemistry, particularly in materials science and as a tool for chemical biology research.
Materials Science: As a monomer containing both an amine and a hydroxyl group, this compound can participate in polymerization reactions to create novel polymers. scbt.comnih.gov For example, it can be used in polycondensation reactions with diacids to form poly(ester amide)s. nih.govnih.gov These materials can exhibit unique properties, such as biodegradability and elasticity, making them suitable for biomedical applications like tissue engineering scaffolds. nih.govnih.gov The presence of the ether linkage in the polymer backbone could impart flexibility and hydrophilicity to the final material. The terminal amine groups along the polymer chain can also serve as reactive sites for further chemical modification or for improving surface adhesion. nih.govnih.gov Additionally, amino alcohols are used in the synthesis of organic-inorganic hybrid sol-gel materials. mdpi.com
Chemical Biology: In chemical biology, the ability to specifically label and track biomolecules is essential. The structure of this compound makes it a useful building block for creating chemical probes. The terminal amine can be readily conjugated to fluorophores, biotin tags, or other reporter molecules, while the terminal alcohol can be attached to a molecule designed to interact with a specific biological target. This allows for the creation of customized tools for studying biological processes in living systems. The flexible, hydrophilic spacer can help to ensure that the reporter tag does not interfere with the binding of the probe to its target. The compound can also be incorporated into sequence-defined oligomers, which have been explored for molecular data storage applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Aminoethoxy)pentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives using ammonia and hydrogen gas with palladium or nickel catalysts. Reaction parameters such as temperature (typically 50–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst loading (2–5% w/w) critically affect yield. For example, substituting formaldehyde with methanol during amination alters steric hindrance, potentially increasing yields to ~72% . Optimization should include monitoring by TLC or HPLC to track intermediate formation.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : ¹H NMR analysis should reveal distinct signals for the aminoethoxy group (δ 2.7–3.1 ppm, triplet for -OCH₂CH₂NH₂) and the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet). ¹³C NMR will show carbons adjacent to oxygen (e.g., C-O at ~70 ppm) and nitrogen (C-N at ~45 ppm). Compare observed splitting patterns and integration ratios with reference spectra of structurally similar alcohols, such as 5-(benzyloxy)pentan-1-ol, to validate assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogs like 5-(diethylamino)pentan-1-ol, this compound may pose skin/eye irritation (GHS Category 2). Use fume hoods for ventilation, wear nitrile gloves, and employ full-face shields. In case of exposure, rinse eyes with water for 15+ minutes and wash skin with soap/water. Store in airtight containers away from oxidizers, and dispose via certified waste management services .
Advanced Research Questions
Q. How does the bifunctional nature of this compound influence its reactivity in cross-coupling or bioconjugation reactions?
- Methodological Answer : The amino and hydroxyl groups enable dual reactivity. For bioconjugation, the amine can form amide bonds with activated carboxylates (e.g., NHS esters), while the hydroxyl group may participate in etherification or esterification. In cross-coupling, palladium-catalyzed reactions (e.g., Buchwald-Hartwig) could functionalize the amine. Computational modeling (e.g., QSPR) predicts steric effects from the ethoxy chain may slow kinetics compared to simpler amino alcohols .
Q. What strategies resolve contradictory data in the catalytic efficiency of this compound derivatives in asymmetric synthesis?
- Methodological Answer : Contradictions in enantioselectivity (e.g., low ee% in certain solvents) may arise from solvent polarity or catalyst-substrate mismatches. Systematically vary solvents (polar aprotic vs. protic), employ chiral auxiliaries (e.g., BINOL-based ligands), and use DFT calculations to model transition states. Cross-validate results with multiple characterization techniques (e.g., circular dichroism, X-ray crystallography) .
Q. How can the crystal structure of this compound derivatives inform their application in selective enzyme inhibition?
- Methodological Answer : X-ray crystallography of analogs (e.g., patent-pending 5-((2-(6-amino)-9H-purin-9-yl)ethyl)amino)pentan-1-ol) reveals hydrogen-bonding motifs critical for targeting enzymes like adenylate cyclase. Compare crystal packing (e.g., π-π stacking of aromatic groups) with enzyme active sites using molecular docking (AutoDock Vina). Adjust substituents on the ethoxy chain to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
